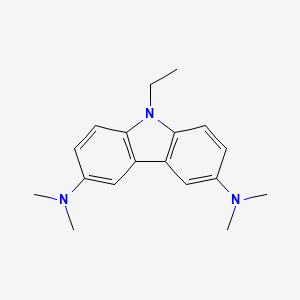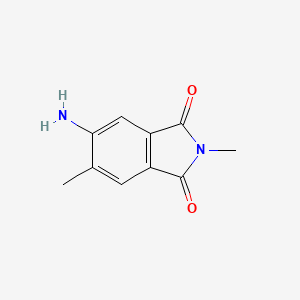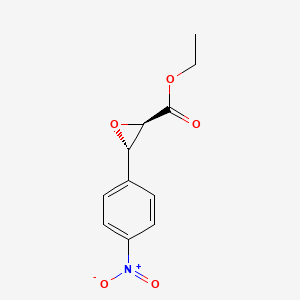
1-Bromo-4,4,4-trichlorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,4,4-trichlorobutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It is characterized by the presence of bromine and chlorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,4,4-trichlorobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the bromination of 4,4,4-trichlorobutan-2-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as carbon disulfide or dichloromethane, and a catalyst like aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4,4,4-trichlorobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4,4,4-trichlorobutan-2-ol.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 4,4,4-Trichlorobutan-2-ol.
Oxidation: 4,4,4-Trichlorobutan-2-one or 4,4,4-Trichlorobutanoic acid.
Reduction: 4,4-Dichlorobutan-2-ol.
Scientific Research Applications
1-Bromo-4,4,4-trichlorobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated alcohol in biochemical studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving halogenated compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4,4-trichlorobutan-2-ol involves its interaction with molecular targets through its halogen and alcohol functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, while the alcohol group can form hydrogen bonds and undergo oxidation-reduction reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4,4,4-trifluorobutan-2-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Bromo-4-chlorobutan-2-ol: Contains fewer chlorine atoms.
4,4,4-Trichlorobutan-2-ol: Lacks the bromine atom.
Uniqueness
1-Bromo-4,4,4-trichlorobutan-2-ol is unique due to the combination of bromine and multiple chlorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where such reactivity is desired .
Properties
CAS No. |
56440-57-4 |
|---|---|
Molecular Formula |
C4H6BrCl3O |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-bromo-4,4,4-trichlorobutan-2-ol |
InChI |
InChI=1S/C4H6BrCl3O/c5-2-3(9)1-4(6,7)8/h3,9H,1-2H2 |
InChI Key |
KWQDAIFYOYNQBR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)





![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)

